1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol
Overview
Description
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound features a cyclopropyl group attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethanol group at the 1 position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopropylmethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired product . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve bulk synthesis using similar reaction pathways but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Scientific Research Applications
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol can be compared with similar compounds such as:
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol: This compound has methyl groups instead of methoxy groups, which can affect its chemical reactivity and biological activity.
1-Cyclopropyl-1-(3,4-dihydroxyphenyl)ethanol: The presence of hydroxyl groups instead of methoxy groups can significantly alter the compound’s solubility and interaction with biological targets.
The unique combination of cyclopropyl and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(14,9-4-5-9)10-6-7-11(15-2)12(8-10)16-3/h6-9,14H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZAPVLUWFLFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=C(C=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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